molecular formula C16H18N2O3S B5816788 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No. B5816788
M. Wt: 318.4 g/mol
InChI Key: GXBHJZLXQCFXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as DASB, is a chemical compound that is commonly used in scientific research. It is a selective serotonin transporter (SERT) ligand that is used to study the function of the serotonin transporter in the brain.

Mechanism of Action

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide binds to the serotonin transporter and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in serotonin levels in the brain, which can have a variety of effects on mood, behavior, and physiology. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have high affinity and selectivity for the serotonin transporter, making it a useful tool for studying the function of this protein.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can lead to changes in mood and behavior. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models, and has been used to study the effects of chronic stress on the serotonin system.

Advantages and Limitations for Lab Experiments

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has several advantages for use in lab experiments. It is a highly selective SERT ligand, which means that it specifically targets the serotonin transporter and does not interact with other proteins in the brain. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, it is not suitable for use in human studies due to its potential for interactions with other drugs and its unknown effects on human physiology.

Future Directions

There are several future directions for research on 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide and the serotonin transporter. One area of interest is the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in imaging studies to visualize the distribution and function of the serotonin transporter in the brain. Another area of interest is the development of new SERT ligands with improved selectivity and pharmacokinetic properties. Additionally, there is ongoing research on the role of the serotonin transporter in various psychiatric and neurological disorders, which may lead to new therapeutic targets for these conditions.

Synthesis Methods

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylaniline with chlorosulfonic acid to form 2,5-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 4-methylbenzamide to form 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is commonly used in scientific research to study the function of the serotonin transporter in the brain. The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, and is a target for many antidepressant drugs. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a selective SERT ligand, which means that it binds specifically to the serotonin transporter and can be used to study its function.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-4-5-11(2)14(8-10)18-22(20,21)15-9-13(16(17)19)7-6-12(15)3/h4-9,18H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBHJZLXQCFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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